2-Chloro-N-[(2R,3R)-2-(trifluoromethyl)-3,4-dihydro-2H-chromen-3-yl]acetamide
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Overview
Description
2-Chloro-N-[(2R,3R)-2-(trifluoromethyl)-3,4-dihydro-2H-chromen-3-yl]acetamide is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent.
Mechanism Of Action
The mechanism of action of 2-Chloro-N-[(2R,3R)-2-(trifluoromethyl)-3,4-dihydro-2H-chromen-3-yl]acetamide is not fully understood. However, it is believed to exert its therapeutic effects through the modulation of various signaling pathways involved in inflammation, cell proliferation, and apoptosis.
Biochemical And Physiological Effects
Studies have shown that 2-Chloro-N-[(2R,3R)-2-(trifluoromethyl)-3,4-dihydro-2H-chromen-3-yl]acetamide has anti-inflammatory, anti-proliferative, and pro-apoptotic effects in various cell lines and animal models. The compound has also been shown to inhibit the growth of cancer cells and reduce inflammation in animal models of inflammatory diseases.
Advantages And Limitations For Lab Experiments
One advantage of using 2-Chloro-N-[(2R,3R)-2-(trifluoromethyl)-3,4-dihydro-2H-chromen-3-yl]acetamide in lab experiments is its relatively low toxicity compared to other chemical compounds. However, one limitation is the lack of clinical data on its safety and efficacy in humans.
Future Directions
Future research on 2-Chloro-N-[(2R,3R)-2-(trifluoromethyl)-3,4-dihydro-2H-chromen-3-yl]acetamide should focus on its clinical efficacy in various diseases, including cancer and inflammation. Further studies should also investigate the compound's mechanism of action and potential side effects. Additionally, the development of more efficient synthesis methods for this compound would allow for larger-scale production and facilitate further research.
Synthesis Methods
The synthesis of 2-Chloro-N-[(2R,3R)-2-(trifluoromethyl)-3,4-dihydro-2H-chromen-3-yl]acetamide involves the reaction of 3-(trifluoromethyl)-3,4-dihydro-2H-chromen-2-one with chloroacetyl chloride in the presence of a base such as pyridine. The reaction yields the desired product in moderate to good yields.
Scientific Research Applications
2-Chloro-N-[(2R,3R)-2-(trifluoromethyl)-3,4-dihydro-2H-chromen-3-yl]acetamide has been studied for its potential as a therapeutic agent in various diseases such as cancer, inflammation, and neurological disorders. The compound has shown promising results in preclinical studies, and further research is ongoing to determine its clinical efficacy.
properties
IUPAC Name |
2-chloro-N-[(2R,3R)-2-(trifluoromethyl)-3,4-dihydro-2H-chromen-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClF3NO2/c13-6-10(18)17-8-5-7-3-1-2-4-9(7)19-11(8)12(14,15)16/h1-4,8,11H,5-6H2,(H,17,18)/t8-,11-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWOBRGMLJRYRMQ-LDYMZIIASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC2=CC=CC=C21)C(F)(F)F)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](OC2=CC=CC=C21)C(F)(F)F)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClF3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-[(2R,3R)-2-(trifluoromethyl)-3,4-dihydro-2H-chromen-3-yl]acetamide |
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